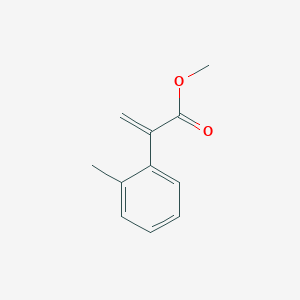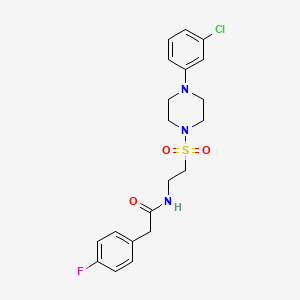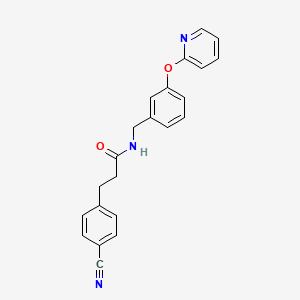
Methyl 2-(2-methylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . Acrylates possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness .
Synthesis Analysis
Acrylates are synthesized from acrylate monomers. The monomers are esters containing vinyl groups, which are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This makes acrylates bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines .Molecular Structure Analysis
The resulting polymers from acrylates are characterized by a high molecular weight. The physical and chemical properties of these polymers depend on the lateral substituents of the polymeric chains .Chemical Reactions Analysis
Acrylates are important class of polymers that are rubbery, soft, and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .科学的研究の応用
Thermal Stabilization of Polymers
Methyl 2-(2-methylphenyl)acrylate demonstrates significant promise in the field of polymer stabilization. For instance, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a closely related compound, has been identified as an effective stabilizer for butadiene type polymers, particularly in oxygen-free environments. This stabilizing effect is attributed to a unique bifunctional mechanism involving polymer radical trapping by the acrylate group and subsequent stabilization through hydrogen transfer from phenolic hydroxyl groups (Yachigo et al., 1988). Similarly, further research has shown that structural factors of related phenols significantly influence the oxidative discoloration and thermal stability of polymers, with some derivatives demonstrating enhanced thermal stabilization effects and resistance to oxidative discoloration (Yachigo et al., 1993).
Polymerization Processes
In the area of polymer chemistry, this compound and its derivatives have been extensively studied. For example, the radical homopolymerization of certain derivatives has been shown to produce polymers with desirable properties such as high glass transition temperatures (Moszner et al., 2003). Other research has focused on the homopolymerization and copolymerization of methyl 2-(acyloxymethyl)acrylate derivatives, revealing unique polymerization behaviors and molecular weight characteristics (Kobatake et al., 1995).
Environmental and Health Applications
In environmental and health contexts, certain acrylate compounds, such as methyl acrylate, have been studied for their toxicity and biodegradability. These studies provide insight into the environmental impact and safety profile of related compounds, including this compound. Research has shown that some acrylate compounds exhibit limited biodegradability and possess low to moderate toxicity, indicating a potential for environmental persistence and health risks (Staples et al., 2000).
Advanced Material Synthesis
This compound derivatives have also been studied in the synthesis of advanced materials. For example, research has explored the use of certain derivatives in the photoinduced living radical polymerization of acrylates, leading to the development of well-defined polymers with narrow polydispersities and high control over molecular structure (Anastasaki et al., 2014).
作用機序
特性
IUPAC Name |
methyl 2-(2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFITDPZZERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)


![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)
